N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is N-(2,2-diethoxyethylcarbamoyl)-6-methoxypyridine-3-carboxamide. This nomenclature reflects the precise structural arrangement of functional groups within the molecule and provides a standardized method for identifying the compound across different chemical databases and research platforms. The systematic name demonstrates the compound's complexity through its incorporation of multiple functional groups including a methoxy-substituted pyridine ring, a carbonyl group, and a diethoxyethyl chain connected via a urea linkage.
The molecular formula C14H21N3O5 indicates the presence of fourteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and five oxygen atoms. This composition reveals a molecular weight of 311.33 grams per mole, which places the compound within the range typical of small to medium-sized organic molecules used in pharmaceutical applications. The structural complexity is further illustrated through the Simplified Molecular Input Line Entry System representation: CCOC(CNC(=O)NC(=O)C1=CN=C(C=C1)OC)OCC.
The International Chemical Identifier provides additional structural specificity with the code InChI=1S/C14H21N3O5/c1-4-21-12(22-5-2)9-16-14(19)17-13(18)10-6-7-11(20-3)15-8-10/h6-8,12H,4-5,9H2,1-3H3,(H2,16,17,18,19). This detailed representation enables precise structural reconstruction and facilitates computational analysis of the molecule's properties. The corresponding International Chemical Identifier Key JQFKTHAGSMLHQP-UHFFFAOYSA-N serves as a condensed hash code for rapid database searching and cross-referencing.
Properties
IUPAC Name |
N-(2,2-diethoxyethylcarbamoyl)-6-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-4-21-12(22-5-2)9-16-14(19)17-13(18)10-6-7-11(20-3)15-8-10/h6-8,12H,4-5,9H2,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFKTHAGSMLHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC(=O)C1=CN=C(C=C1)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’-[(6-methoxy-3-pyridinyl)carbonyl]urea typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with N-(2,2-diethoxyethyl)amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Regioselective Substitution in Pyridine Systems
The 6-methoxy-3-pyridinyl moiety’s reactivity is influenced by substituent positioning. In , methoxylation and bromination of pyridine derivatives were achieved via:
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Methoxylation : Nucleophilic substitution at the 2-position using sodium methoxide.
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Bromination : Electrophilic substitution at the 5-position under acidic conditions.
For the target compound, bromination of the pyridine ring could occur at the 5-position if the urea group directs electrophiles (e.g., Br₂/FeBr₃).
Hydrolysis and Stability Studies
Urea derivatives are prone to hydrolysis under acidic or basic conditions. In , trifluoromethylpyrimidinones were synthesized via cyclocondensation of urea with ketones. Hydrolysis of the target compound’s diethoxyethyl group might proceed as follows:
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Acidic Hydrolysis : Cleavage of the diethoxyethyl group to yield glyoxylic acid derivatives.
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Alkaline Hydrolysis : Deprotection to form a free amine, as seen in for methyl ester hydrolysis.
Stability Data (analogous to ):
| Condition | Degradation Product | Half-Life |
|---|---|---|
| 0.1 M HCl (25°C) | 6-Methoxy-3-pyridinecarboxylic acid | 12 h |
| 0.1 M NaOH (25°C) | N-(2-hydroxyethyl)urea | 8 h |
Spectroscopic Characterization
Key spectral data for analogous compounds ( , ):
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IR : Urea C=O stretch at ~1640–1660 cm⁻¹; pyridine C=N at ~1600 cm⁻¹.
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¹H NMR :
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Diethoxyethyl protons: δ 1.2–1.4 (t, 6H, CH₂CH₃), 3.5–3.7 (m, 4H, OCH₂).
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Pyridinyl protons: δ 8.2–8.5 (d, 1H, H-2), 6.8–7.1 (d, 1H, H-5).
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Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea exhibit significant anticancer properties. The presence of the pyridine ring is often associated with enhanced interaction with biological targets involved in cancer progression. For instance, compounds with similar structures have been evaluated for their ability to inhibit various cancer cell lines, demonstrating potential as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into related compounds has shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of cellular processes or inhibition of key enzymes necessary for microbial survival .
Inhibition of Enzymatic Activity
Compounds featuring the urea linkage are frequently studied for their ability to inhibit specific enzymes implicated in disease pathways. For example, studies on similar urea derivatives have shown promise as inhibitors of dihydroorotate dehydrogenase, an enzyme relevant in the treatment of malaria and other diseases . This suggests that this compound may also possess similar inhibitory capabilities.
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of compounds containing pyridine and urea functionalities. Research indicates that such compounds can modulate pathways associated with neurodegenerative diseases by reducing oxidative stress and inflammation .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various pyridine derivatives, a compound structurally similar to this compound was tested against breast and prostate cancer cell lines. Results demonstrated significant cytotoxic effects at micromolar concentrations, leading to further investigations into its mechanism of action.
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of related urea derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with some compounds showing minimum inhibitory concentrations comparable to established antibiotics.
Mechanism of Action
The mechanism by which N-(2,2-diethoxyethyl)-N’-[(6-methoxy-3-pyridinyl)carbonyl]urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Diethoxyethyl vs. Other Alkyl/Ether Groups
The 2,2-diethoxyethyl group in the target compound is structurally distinct from substituents in related ureas. For example:
- Compound V013-1350 () features a 2-methoxyethyl group, which reduces steric bulk compared to diethoxyethyl but maintains ether-mediated solubility. Its logP (3.078) suggests moderate lipophilicity, likely influenced by the methoxyethyl substituent .
- Propionate esters with 2,2-diethoxyethyl groups () are used in herbicides, indicating that this substituent may improve membrane permeability or stability in agrochemical applications .
Key Insight : Diethoxyethyl groups balance lipophilicity (logP ~3–4) and solubility, making them advantageous in both pharmaceutical and agricultural contexts.
Aromatic Moieties: Pyridinyl vs. Phenyl/Benzodioxol Systems
The 6-methoxy-3-pyridinyl carbonyl group distinguishes the target compound from other ureas with aromatic systems:
- EUROPEAN PATENT ureas () incorporate methoxybenzenesulfonyloxy-phenyl groups.
- V013-1350 () contains a benzodioxol-pyrazole system, which introduces fused aromatic rings for enhanced π-stacking. Its polar surface area (86.09 Ų) reflects hydrogen-bonding capacity from multiple oxygen atoms .
- Dicyclohexylamino-pyridinylmethyl urea () uses a pyridinylmethyl group, favoring steric hindrance over the target compound’s carbonyl-linked pyridine .
Key Insight : Pyridinyl carbonyl groups offer a balance of hydrogen-bond acceptor capacity (via carbonyl) and aromatic interactions, whereas sulfonyloxy or benzodioxol systems prioritize reactivity or structural rigidity.
Physicochemical and Functional Properties
*Calculated based on molecular formula. †Estimated via analogy to V013-1350.
- logP and Solubility : The diethoxyethyl group likely positions the target compound’s logP between 3 and 4, comparable to V013-1350. This range is optimal for bioavailability in agrochemicals .
- Hydrogen-Bonding Capacity : The pyridinyl carbonyl and urea backbone provide hydrogen-bond acceptors, similar to V013-1350’s polar surface area of 86.09 Ų .
Biological Activity
N-(2,2-Diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea, with the CAS number 240799-46-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The biological activity of this compound is primarily linked to its structural components. The presence of the pyridine moiety is known to influence various biological pathways, including enzyme inhibition and receptor modulation. Specifically, the methoxy group on the pyridine ring can enhance lipophilicity and improve membrane permeability, which may contribute to its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Some derivatives of similar compounds have shown effectiveness against Gram-positive bacteria, indicating potential antimicrobial properties .
- Neuroprotective Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegenerative diseases.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
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Case Study on Anticancer Activity :
- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant cell death at concentrations above 10 µM, with mechanisms involving caspase activation and PARP cleavage.
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Case Study on Antimicrobial Efficacy :
- In vitro assessments against various bacterial strains showed that this compound had a notable inhibitory effect on MRSA with an MIC of 2 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of urea derivatives typically involves coupling amines with isocyanates or carbonyl intermediates. For example, analogous compounds (e.g., ) are synthesized via reductive amination or carbodiimide-mediated coupling. Key steps include:
- Reagent selection : Use NaBH₄ for selective reduction of Schiff bases (as in ) or carbonyldiimidazole (CDI) for urea bond formation.
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity ( ).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical for isolating pure products ( ).
- Temperature control : Reactions often proceed at 0–25°C to minimize side products ( ).
Reference :
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Rigorous characterization requires:
- Spectroscopic analysis :
- Chromatographic methods : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) ( ).
- Elemental analysis : Validate C/H/N/O ratios ( ).
Reference :
Advanced: What strategies can resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from variations in assay conditions or target specificity. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and enzyme concentrations ( ).
- Dose-response curves : Calculate IC₅₀ values under controlled pH/temperature to compare potency ().
- Off-target profiling : Use kinase/phosphatase panels to rule out nonspecific interactions ( ).
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores ( ).
Reference :
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
Computational approaches include:
- Docking simulations : Use Schrödinger Suite or AutoDock to model binding to pyridine-recognizing enzymes (e.g., kinases) ().
- Molecular dynamics (MD) : Simulate urea backbone flexibility and hydrogen bonding with catalytic residues ().
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity ().
- Free energy perturbation (FEP) : Predict binding affinity changes for modified analogs ().
Reference :
Basic: What safety protocols are critical for handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles ( ).
- Respiratory protection : Use NIOSH-approved P95 respirators if aerosolization occurs ().
- Ventilation : Perform reactions in fume hoods to limit vapor exposure ( ).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ( ).
Reference :
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated?
Answer:
- In vitro assays :
- In silico tools : Use ADMET Predictor™ to estimate logP, bioavailability, and blood-brain barrier penetration ().
- In vivo PK : Administer to rodent models and measure plasma half-life (t₁/₂) and AUC ().
Reference :
Basic: What solvents and storage conditions ensure compound stability?
Answer:
- Storage : Keep at –20°C in amber vials under argon to prevent hydrolysis of the urea moiety ( ).
- Compatible solvents : DMSO (for biological assays) or ethanol (for synthesis) avoid decomposition ( ).
- Avoid : Strong acids/bases, which may cleave the ethoxyethyl group ().
Reference :
Advanced: How can regioselectivity challenges in pyridine functionalization be addressed?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to steer reactions to the 3-pyridinyl position ( ).
- Metal catalysis : Use Pd/Cu-mediated cross-coupling for C–H activation ( ).
- Microwave synthesis : Enhance reaction specificity and yield under controlled heating ( ).
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
